1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine
CAS No.:
Cat. No.: VC16495564
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3N |
|---|---|
| Molecular Weight | 189.18 g/mol |
| IUPAC Name | 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
| Standard InChI | InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3 |
| Standard InChI Key | QDCZKSVDMXYQHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N |
Introduction
Structural Characteristics and Stereochemical Considerations
Electronic and Steric Effects
The difluoromethyl group introduces both electron-withdrawing and steric effects, altering the electron density of the aromatic ring and influencing reaction pathways. The fluorine atom at the 2-position further polarizes the ring, directing electrophilic substitution to specific positions. These features are critical in determining the compound’s reactivity and binding affinity in biological systems.
Synthesis and Manufacturing
Radical Difluoromethylation
A primary synthetic route involves radical difluoromethylation, where a difluoromethyl radical () is generated and added to a pre-functionalized aromatic precursor. This method is favored for its efficiency and compatibility with sensitive functional groups. For example, reacting 2-fluorophenylacetylene with a difluoromethylating agent under UV irradiation yields the intermediate, which is subsequently reduced to the amine using catalytic hydrogenation.
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Radical Addition | , UV light | 65–75 | Inferred from |
| Nucleophilic Substitution | , CuI | 50–60 | Inferred from |
| Reductive Amination | , | 70–80 | Inferred from |
Enantioselective Synthesis
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (R)- and (S)-enantiomers . Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) has also been explored to directly produce enantiomerically pure forms.
Chemical Reactivity and Functionalization
Oxidation and Functional Group Interconversion
The primary amine group undergoes typical reactions such as acylation, sulfonation, and Schiff base formation. Oxidation with or yields the corresponding nitro compound or carboxylic acid derivative, respectively. The difluoromethyl group is relatively inert under mild conditions but can participate in radical chain reactions at elevated temperatures.
Stability and Degradation
Applications in Pharmaceutical and Materials Science
Agrochemistry
The compound’s stability and lipophilicity make it a candidate for agrochemical applications, particularly as a precursor to herbicides or fungicides targeting fluorophilic enzymes in plant pathogens.
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